![molecular formula C17H13BrN2O3S2 B2635153 methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-91-7](/img/structure/B2635153.png)
methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. The compound's structure features multiple functional groups, including a thiophene ring, a bromo substituent, and a benzo[d]thiazole core, making it an intriguing subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. Key starting materials include 2-amino-6-bromobenzo[d]thiazole and methyl bromoacetate. The synthetic route may involve:
Formation of an intermediate by reacting 2-amino-6-bromobenzo[d]thiazole with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base.
Subsequent cyclization and imino formation to yield the target compound. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods: In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry can enhance production efficiency by maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can participate in various reactions, including:
Oxidation: Can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.
Reduction: Reduction with agents like lithium aluminum hydride can lead to cleavage of certain functional groups.
Substitution: Nucleophilic substitution reactions at the bromo site, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Studying the reactivity and properties of heterocyclic compounds.
Developing new synthetic methodologies.
Biology:
Exploring its potential as a biochemical probe or drug candidate due to its complex structure.
Medicine:
Investigating its pharmacological properties and potential therapeutic applications.
Industry:
Utilizing its unique functional groups for the development of advanced materials or catalysts.
Mechanism of Action
The compound's mechanism of action would likely involve interactions with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to participate in binding interactions or chemical transformations within biological systems. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
2-Amino-6-bromobenzo[d]thiazole: Shares the benzo[d]thiazole core.
Methyl 3-(thiophen-2-yl)acrylate: Contains the thiophene ring and acrylate functional group.
6-Bromo-2-(methylthio)benzo[d]thiazole: Another brominated benzo[d]thiazole derivative.
Its uniqueness lies in the combination of these features into a single, multifunctional molecule, offering a rich landscape for exploration in both scientific research and practical applications.
Properties
IUPAC Name |
methyl 2-[6-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S2/c1-23-16(22)10-20-13-6-4-11(18)9-14(13)25-17(20)19-15(21)7-5-12-3-2-8-24-12/h2-9H,10H2,1H3/b7-5+,19-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSVXVFWIROOMC-UXSCQYIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
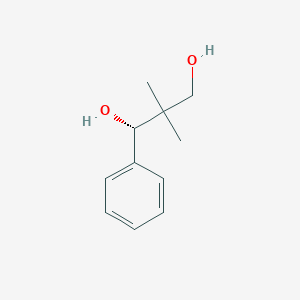
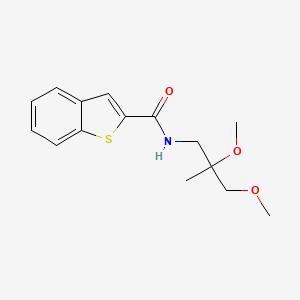
![3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2635074.png)
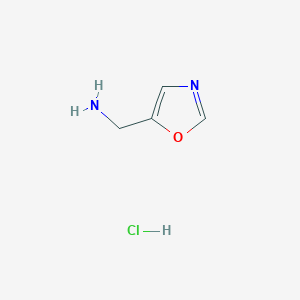
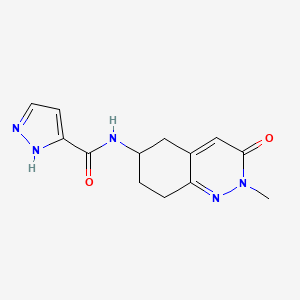
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2635080.png)
![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2635082.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2635083.png)
![1-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-4-methoxybenzene](/img/structure/B2635084.png)
![methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2635085.png)
![ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2635086.png)
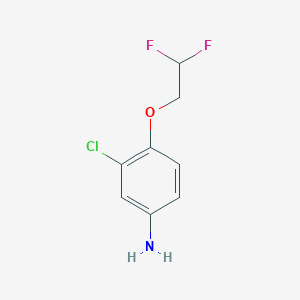
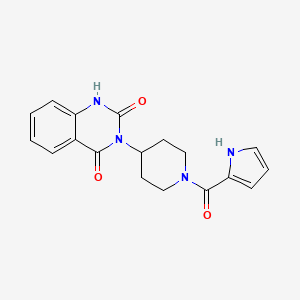
![METHYL 4-[3-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE](/img/structure/B2635092.png)
